molecular formula C17H15NO2 B2590398 Methyl 1-benzyl-1H-indole-5-carboxylate CAS No. 192997-32-3

Methyl 1-benzyl-1H-indole-5-carboxylate

Cat. No. B2590398
CAS RN: 192997-32-3
M. Wt: 265.312
InChI Key: MDQTVMUBQHOYBU-UHFFFAOYSA-N
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Description

“Methyl 1-benzyl-1H-indole-5-carboxylate” is a chemical compound with the CAS Number: 192997-32-3 . It has a molecular weight of 265.31 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of “this compound” can be achieved through the esterification of indole-5-carboxylic acid . Another method involves the reaction of Indole-5-carboxylic acid and Iodomethane .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C17H15NO2/c1-20-17(19)15-7-8-16-14(11-15)9-10-18(16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 .


Chemical Reactions Analysis

“this compound” can be used as a reactant in various processes such as the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .


Physical And Chemical Properties Analysis

“this compound” is a white to off-white solid . It should be stored in a refrigerator .

Scientific Research Applications

Indole Synthesis Techniques

  • Indole Alkaloid Synthesis : Methyl 1-benzyl-1H-indole-5-carboxylate can serve as a precursor or intermediate in the synthesis of indole alkaloids. Indole synthesis methods have been categorized into nine types, based on the last bond formation in the indole ring. These synthetic methods are essential for producing compounds ranging from lysergic acid to vincristine, highlighting the significance of this compound in medicinal chemistry and drug discovery processes (Taber & Tirunahari, 2011).

Chemical Modification and Drug Discovery

  • Knoevenagel Condensation in Anticancer Agents : The compound has potential use in Knoevenagel condensation reactions to create α, β‐unsaturated ketones/carboxylic acids. This reaction is pivotal for generating libraries of chemical compounds with significant anticancer activities, demonstrating the compound's role in developing new pharmacophores for cancer treatment (Tokala, Bora, & Shankaraiah, 2022).

Supramolecular Chemistry and Material Science

  • Supramolecular Self-Assembly : this compound can contribute to the field of supramolecular chemistry, particularly in the self-assembly of molecules into nanostructures. This is critical for applications ranging from nanotechnology to biomedical applications, where the assembly of molecules into predefined structures is crucial (Cantekin, de Greef, & Palmans, 2012).

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Activities : Derivatives of this compound can exhibit antimicrobial and antioxidant properties. This opens up avenues for its application in developing new antimicrobial agents or antioxidants for food preservation, pharmaceuticals, and material protection (Marchese et al., 2017).

Environmental Chemicals and Epigenetics

  • Environmental Chemicals Impact on Epigenetics : The compound may also play a role in studying the effects of environmental chemicals on epigenetic modifications. Understanding how such chemicals influence DNA methylation and histone modification can provide insights into their potential risks and mechanisms of action in human health and disease processes (Baccarelli & Bollati, 2009).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 .

Biochemical Analysis

Biochemical Properties

Indole derivatives, including Methyl 1-benzyl-1H-indole-5-carboxylate, interact with multiple receptors, making them useful in developing new therapeutic derivatives . Specific enzymes, proteins, and other biomolecules that this compound interacts with are not mentioned in the available literature.

Cellular Effects

Indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors .

Temporal Effects in Laboratory Settings

The product is chemically stable under standard ambient conditions (room temperature) . Specific long-term effects of this compound on cellular function observed in in vitro or in vivo studies are not mentioned in the available literature.

properties

IUPAC Name

methyl 1-benzylindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-17(19)15-7-8-16-14(11-15)9-10-18(16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQTVMUBQHOYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl indole-5-carboxylate (1.40 g) was dissolved in 10 ml of dimethylformamide, followed by addition of 212 mg of sodium hydride (content: 95%) under ice-cooling and stirring for one hour. To the mixture, there was added 1.51 g of benzyl bromide, followed by stirring the mixture for 2 hours, pouring the reaction solution into 140 ml of a 5% ammonium chloride aqueous solution and extraction with ethyl acetate (50 ml×2). The resulting organic phase was washed with water (50 ml×2), dried over anhydrous sodium sulfate and the solvent was removed through evaporation under reduced pressure to give 2.09 g of methyl 1-benzylindole-5-carboxylate as orange-colored crystals. The yield thereof was found to be 99%.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step Two
Quantity
1.51 g
Type
reactant
Reaction Step Three

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